NX-13
Description
Overview of Amelenodor as a Novel Small Molecule Agonist
Amelenodor is a first-in-class, orally active, and gut-restricted small molecule. medchemexpress.comfirstwordpharma.com It functions as a selective agonist for the NLR Family Member X1 (NLRX1), a mitochondria-associated receptor. nih.govozmosi.compharmaceutical-technology.com As an agonist, Amelenodor activates the NLRX1 pathway, initiating a cascade of immunometabolic changes. medchemexpress.compatsnap.com Its novelty lies in its ability to selectively target NLRX1, offering a focused approach to studying the receptor's functions. medchemexpress.comnih.gov The compound is being investigated for its therapeutic potential in inflammatory bowel diseases (IBD) such as ulcerative colitis and Crohn's disease. ozmosi.compharmaceutical-technology.com
Contextualization within NOD-like Receptor Family Research
The NOD-like receptors (NLRs) are a family of intracellular sensors that play a critical role in the innate immune system. wikipedia.orgresearchgate.net They detect pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), triggering inflammatory and apoptotic responses. wikipedia.org The NLR family is characterized by a central nucleotide-binding domain (NACHT), a C-terminal leucine-rich repeat (LRR) domain for ligand sensing, and a variable N-terminal effector domain. wikipedia.orgresearchgate.net
NLRs can be broadly categorized into those that form inflammasomes and those that act as regulatory NLRs. researchgate.netfrontiersin.org NLRX1 falls into the latter category, functioning to modulate and often attenuate inflammatory signaling. frontiersin.orgnih.gov Unlike many other NLRs, NLRX1 is uniquely localized to the mitochondria. nih.govnih.gov It is considered a negative regulatory NLR, helping to control and resolve inflammation. frontiersin.orgnih.gov The study of Amelenodor provides a specific means to explore the role of this distinct NLR family member.
Significance of Amelenodor in Immunometabolism Studies
Immunometabolism is a burgeoning field that investigates the interplay between immunological and metabolic processes. Amelenodor has proven to be a significant tool in this area by directly linking the activation of an innate immune receptor, NLRX1, to metabolic reprogramming. frontiersin.orgnih.gov
Activation of NLRX1 by Amelenodor has been shown to induce critical immunometabolic shifts. medchemexpress.compatsnap.com A key finding is that Amelenodor treatment increases oxidative phosphorylation in immune cells, a process of cellular respiration that generates ATP. ozmosi.comnih.govnih.gov This is coupled with a decrease in aerobic glycolysis, a metabolic pathway often favored by pro-inflammatory cells. researchgate.netnih.gov By altering the metabolic state of immune cells, Amelenodor can influence their function and differentiation. ozmosi.comnih.gov For instance, it has been observed to decrease the differentiation of pro-inflammatory CD4+ T cell subsets like Th1 and Th17. nih.gov These findings underscore the importance of Amelenodor in elucidating the mechanisms by which immune responses are metabolically regulated. nih.govnih.gov
Detailed Research Findings
Research on Amelenodor has provided specific insights into its mechanism of action and its effects on inflammatory pathways.
Table 1: Chemical and Pharmacological Properties of Amelenodor
| Property | Value/Description | Source(s) |
| Chemical Formula | C24H21N3O3 | nih.gov |
| Alternate Names | NX-13, ABBV-113 | ozmosi.comlarvol.com |
| Mechanism of Action | Selective NLRX1 Agonist | nih.govozmosi.com |
| Modality | Small Molecule | ozmosi.com |
| Key Biological Effect | Induces immunometabolic changes | medchemexpress.compatsnap.com |
Table 2: Observed Effects of Amelenodor in Preclinical Research
| Finding | Model System | Key Outcome | Source(s) |
| Reduced Inflammation | Mouse models of IBD | Alleviation of disease severity, reduced colonic leukocytic infiltration, and decreased inflammatory cytokine markers. | nih.gov |
| Modulation of T-cell Differentiation | In vitro naive CD4+ T cells | Decreased differentiation into Th1 and Th17 subsets. | nih.gov |
| Metabolic Reprogramming | In vitro naive CD4+ T cells | Increased oxidative phosphorylation and decreased reactive oxygen species. | nih.gov |
| Reduced Inflammatory Cytokines | PBMCs from ulcerative colitis patients | Decreased production of IL-6, MCP-1, and IL-8. | nih.gov |
| NF-κB Inhibition | PBMCs from ulcerative colitis patients | Decreased NF-κB activity upon stimulation. | nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
2389235-01-0 |
|---|---|
Molecular Formula |
C24H21N3O3 |
Molecular Weight |
399.4 g/mol |
IUPAC Name |
2-[3,5-bis[(6-methyl-2-pyridinyl)oxy]phenoxy]-6-methylpyridine |
InChI |
InChI=1S/C24H21N3O3/c1-16-7-4-10-22(25-16)28-19-13-20(29-23-11-5-8-17(2)26-23)15-21(14-19)30-24-12-6-9-18(3)27-24/h4-15H,1-3H3 |
InChI Key |
OPUQKVNCXCWRLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)OC2=CC(=CC(=C2)OC3=CC=CC(=N3)C)OC4=CC=CC(=N4)C |
Origin of Product |
United States |
Mechanistic Elucidation of Amelenodor S Molecular Action
Direct and Indirect Interactions with the NLRX1 Pathway
Amelenodor functions as an agonist of NLRX1, selectively activating this pathway medchemexpress.comabmole.com. This activation is central to its anti-inflammatory properties.
NLRX1 as a Mitochondria-Associated Pattern Recognition Receptor
NLRX1 is a unique member of the Nod-like receptor (NLR) family, distinguished by its localization to the mitochondria, particularly within the mitochondrial matrix under resting conditions nih.govmdpi.com. While some cytosolic NLRs function as general pattern recognition receptors (PRRs) that form inflammasomes and promote inflammation, NLRX1 is considered a regulatory NLR that can fine-tune inflammatory signaling mdpi.comvt.edu. Its dynamic translocation between the cytosol and mitochondria allows it to interact with various molecules and influence multiple cellular functions, including antiviral immunity, apoptosis, reactive oxygen species (ROS) generation, mitochondrial metabolism, autophagy, and cell death nih.govmdpi.comvt.edu.
NLRX1 contains a mitochondria-targeting sequence (MTS) in its N-terminus, which facilitates its localization to the mitochondrial membrane, including the outer and inner membranes, and even within the matrix mdpi.comvt.edu. It has been proposed that NLRX1 controls mitophagy, a selective form of autophagy, by detecting specific "danger signals," such as defective protein import into mitochondria nih.govmdpi.com. NLRX1 contains an LC3-interacting region (LIR) that enables it to recruit autophagosomes to mitochondria, suggesting a role as a mitophagy receptor mdpi.com.
Agonistic Binding and Conformational Dynamics of NLRX1 Induced by Amelenodor
Amelenodor acts as an agonist of NLRX1 medchemexpress.comabmole.com. Research indicates that Amelenodor (NX-13) has in situ binding effects on the stability of NLRX1 with an EC₅₀ of 58 nM probechem.com. This agonistic binding is crucial for triggering the downstream effects of NLRX1 activation. While the precise conformational dynamics induced by Amelenodor binding require further detailed study, the activation of NLRX1 by Amelenodor leads to a cascade of events that modulate cellular processes, particularly those related to inflammation and metabolism medchemexpress.comnih.gov.
Regulation of Intracellular Signaling Cascades
Activation of NLRX1 by Amelenodor results in the modulation of several intracellular signaling pathways, notably those involving NF-κB and the production of pro-inflammatory cytokines.
Modulation of NF-κB Activity
Nuclear Factor-kappa B (NF-κB) is a central transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses researchgate.netnih.gov. Aberrant activation and dysregulation of NF-κB are significant contributors to the pathogenesis of inflammatory diseases like IBD researchgate.netnih.gov.
NLRX1 has been shown to negatively regulate NF-κB signaling vt.edufrontiersin.org. Cytosolic NLRX1 can interact with components of the NF-κB pathway, such as IκB kinase (IKK) and TRAF6, to attenuate inflammatory signaling frontiersin.org. Activation of NLRX1 by Amelenodor has been demonstrated to decrease NF-κB activity nih.gov. Studies in PBMCs from ulcerative colitis patients treated with Amelenodor (this compound) showed decreased NF-κB activity upon stimulation nih.gov. This modulation of NF-κB activity is a key mechanism by which Amelenodor exerts its anti-inflammatory effects.
Downregulation of Pro-inflammatory Cytokine Production
Excessive production of pro-inflammatory cytokines is a hallmark of inflammatory diseases. Amelenodor's activation of NLRX1 leads to a reduction in the production of these mediators.
Activation of the NLRX1 pathway by Amelenodor in immune cells results in a decrease in the production of inflammatory cytokines abmole.comnih.gov. This is linked to the immunometabolic changes induced by NLRX1 activation, which shift immune cells towards increased oxidative phosphorylation and decreased inflammation-associated anaerobic glycolysis nih.gov.
Interleukin-6 (IL-6) is a pleiotropic pro-inflammatory cytokine that plays a significant role in initiating and intensifying inflammatory processes mdpi.comumw.edu.pl. Elevated levels of IL-6 are observed in the inflamed mucosa and plasma of patients with IBD frontiersin.org. IL-6 can activate the pro-inflammatory NF-κB signaling pathway in intestinal cells, contributing to inflammation frontiersin.org.
The following table summarizes some key research findings related to Amelenodor's molecular action:
| Study Type | Model/System | Key Finding | Citation |
| In vitro Binding Assay | NLRX1 | Amelenodor (this compound) has in situ binding effects on NLRX1 stability with EC₅₀ of 58 nM. | probechem.com |
| In vitro and In vivo Studies | Mouse models of IBD (DSS, Mdr1a⁻/⁻, CD45RBhi) | Oral treatment with Amelenodor ameliorates disease severity and reduces cytokine markers of inflammation. | nih.gov |
| In vitro Study | Naïve CD4⁺ T cells | Amelenodor treatment decreases differentiation into Th1 and Th17 subsets and decreases NF-κB activation. | nih.gov |
| Study in Human Primary Cells | PBMCs from UC patients | Amelenodor treatment decreases NF-κB activity and overall production of IL-6, MCP1, and IL-8. | nih.gov |
| Mechanistic Study (NLRX1-SLC39A7 complex) | NP cells | NLRX1 modulates mitochondrial Zn²⁺ trafficking and orchestrates mitochondrial dynamics and mitophagy. | patsnap.com |
Amelenodor S Influence on Cellular Immunometabolism
Enhancement of Oxidative Phosphorylation in Immune Cells
Amelenodor, through its activation of NLRX1, has been demonstrated to promote oxidative phosphorylation (OXPHOS) in immune cells. nih.gov NLRX1 is strategically located on the inner mitochondrial membrane, the site of the electron transport chain and OXPHOS. Its activation by Amelenodor appears to influence mitochondrial bioenergetics, shifting the metabolic balance away from glycolysis and towards the more efficient ATP production pathway of oxidative phosphorylation. This metabolic reprogramming is a critical aspect of Amelenodor's immunomodulatory effects.
Naive and memory T cells primarily rely on oxidative phosphorylation for their energy needs. In contrast, upon activation, effector T cells typically switch to aerobic glycolysis to support rapid proliferation and effector functions. By enhancing OXPHOS, Amelenodor may contribute to the maintenance of a less inflammatory or more regulated immune cell phenotype. Research indicates that treatment with Amelenodor leads to increased mitochondrial respiration in CD4+ T cells. nih.gov This effect is associated with a decrease in the production of reactive oxygen species (ROS), which are known to promote inflammatory signaling pathways. nih.gov
| Parameter | Effect of Amelenodor | Cellular Context | Reference |
| Oxidative Phosphorylation | Increased | Immune Cells (CD4+ T cells) | nih.gov |
| Mitochondrial Respiration | Enhanced | CD4+ T cells | nih.gov |
| Reactive Oxygen Species (ROS) Production | Decreased | CD4+ T cells | nih.gov |
Regulation of CD4+ T Cell Differentiation and Metabolic Reprogramming
A pivotal aspect of Amelenodor's immunomodulatory activity is its ability to regulate the differentiation of naive CD4+ T cells. Upon activation, these cells can differentiate into various T helper (Th) subsets, each with distinct cytokine profiles and effector functions. Amelenodor has been shown to suppress the differentiation of pro-inflammatory Th1 and Th17 cells, a process that is intrinsically linked to its effects on cellular metabolism. nih.gov
Th1 cells are critical for cell-mediated immunity against intracellular pathogens but are also implicated in the pathophysiology of many autoimmune and inflammatory diseases. Their differentiation is driven by the transcription factor T-bet, leading to the production of the signature cytokine interferon-gamma (IFN-γ). nih.govnih.govh1.coh1.coresearchgate.net In vitro studies have demonstrated that treatment of naive CD4+ T cells with Amelenodor significantly decreases their differentiation into the Th1 lineage. nih.gov This suppression is dependent on the presence of NLRX1. nih.gov
The reduction in Th1 differentiation is accompanied by a marked decrease in the production of IFN-γ. nih.gov Mechanistically, this effect is linked to the metabolic reprogramming induced by Amelenodor, specifically the decrease in glycolytic activity, as evidenced by reduced lactate (B86563) dehydrogenase (LDH) activity and glucose uptake in developing Th1 cells. nih.gov
| Parameter | Effect of Amelenodor Treatment | Key Molecular Target/Mediator | Reference |
| Th1 Cell Differentiation | Decreased | NLRX1 | nih.gov |
| IFN-γ Production | Decreased | T-bet | nih.gov |
| LDH Activity in Th1 cells | Decreased | - | nih.gov |
| Glucose Uptake in Th1 cells | Decreased | - | nih.gov |
Th17 cells play a crucial role in mucosal immunity, particularly against extracellular bacteria and fungi. However, their dysregulation is a hallmark of numerous autoimmune conditions. The differentiation of Th17 cells is governed by the master transcription factor RORγt, which drives the expression of their signature cytokine, interleukin-17 (IL-17). nih.govplos.orgnih.gov
| Parameter | Effect of Amelenodor Treatment | Key Molecular Target/Mediator | Reference |
| Th17 Cell Differentiation | Decreased | NLRX1 | nih.gov |
| RORγt Expression | Potentially Reduced (Inferred) | - | nih.govplos.orgnih.gov |
| IL-17 Production | Potentially Reduced (Inferred) | RORγt | nih.govplos.orgnih.gov |
Impact on Specific Immune Cell Subsets and Their Functions
Neutrophils are key first responders in the innate immune system, and their excessive accumulation can lead to tissue damage. nih.govmdpi.com Eosinophils are also involved in inflammatory responses, particularly in allergic diseases and parasitic infections, but are also found in the inflamed intestinal mucosa in inflammatory bowel disease. maynoothuniversity.ienih.govresearchgate.net The ability of Amelenodor to reduce the presence of these cell types at sites of inflammation underscores its anti-inflammatory potential. The precise mechanisms by which Amelenodor impacts these cell types, whether through direct effects on their migration and function or indirectly through the modulation of the cytokine environment, are an area of ongoing investigation. Furthermore, the role of NLRX1 in macrophage polarization suggests that Amelenodor may also influence the function of these key innate immune cells, potentially shifting them towards a more anti-inflammatory M2 phenotype. nih.govmdpi.comnih.govresearchgate.netresearchgate.net
| Immune Cell Subset | Observed Effect of Amelenodor | Potential Mechanism | Reference |
| Neutrophils | Reduced infiltration in colonic tissue | Indirect, via modulation of inflammatory signals | plos.orgnih.govmdpi.com |
| Eosinophils | Reduced infiltration in colonic tissue | Indirect, via modulation of inflammatory signals | plos.orgmaynoothuniversity.ienih.govresearchgate.net |
| Macrophages | Potential shift to anti-inflammatory (M2) phenotype | NLRX1-mediated modulation of macrophage polarization | nih.govmdpi.comnih.govresearchgate.netresearchgate.net |
Amelenodor and Mitochondrial Homeostasis Dynamics
Interaction with the NLRX1-SLC39A7 Complex
A key mechanism through which Amelenodor exerts its effects on mitochondrial homeostasis involves its interaction with the NLRX1-SLC39A7 complex. NLRX1, a member of the NOD-like receptor family, is uniquely localized to the mitochondria and has been shown to interact with the zinc transporter SLC39A7 (also known as ZIP7). patsnap.comnih.govnih.gov This interaction forms a complex on the mitochondrial membrane, which is instrumental in regulating downstream mitochondrial processes. patsnap.comnih.govnih.gov Studies have demonstrated that NLRX1 interacts with SLC39A7, and this interaction is crucial for modulating mitochondrial function. nih.gov Coimmunoprecipitation analyses have confirmed the physical interaction between endogenous NLRX1 and SLC39A7 proteins in cells, and this interaction can be affected by cellular stress. nih.gov
The NLRX1-SLC39A7 complex plays a critical role in modulating mitochondrial zinc (Zn²⁺) trafficking. patsnap.comnih.govnih.gov SLC39A7 is a zinc transporter, and its interaction with NLRX1 on the mitochondrial membrane influences the movement of zinc ions. patsnap.comnih.govnih.gov Mitochondrial zinc homeostasis is important for regulating various mitochondrial functions, including membrane potential and dynamics. nih.gov Research indicates that the NLRX1-SLC39A7 complex modulates mitochondrial Zn²⁺ trafficking, which in turn is a critical determinant of selective mitochondrial fission and mitophagic activity. nih.gov The mitochondrial accumulation of Zn²⁺ can directly impact mitochondrial membrane potential. nih.gov
Orchestration of Mitochondrial Morphology and Dynamics
Amelenodor, by activating NLRX1 and influencing the NLRX1-SLC39A7 complex, contributes to the orchestration of mitochondrial morphology and dynamics. patsnap.comnih.gov Mitochondrial dynamics, the continuous process of fission and fusion, are essential for maintaining a healthy and functional mitochondrial network. mdpi.comantpublisher.comfrontiersin.orgplos.org This dynamic equilibrium allows mitochondria to adapt to changing cellular needs, isolate damaged components, and distribute resources. mdpi.comantpublisher.comfrontiersin.org
The balance between mitochondrial fission and fusion is tightly regulated, and Amelenodor, through its mechanism involving NLRX1, influences these opposing processes. patsnap.comnih.gov Mitochondrial fission results in the division of mitochondria, while fusion leads to their merging. antpublisher.comfrontiersin.orgplos.orgyoutube.com The restoration of NLRX1 function, which can be achieved through pharmacological agonists like NX-13 (Amelenodor), has shown potential for regulating mitochondrial fission with synchronous fusion, thereby sustaining mitochondrial homeostasis. patsnap.comnih.gov This suggests that Amelenodor contributes to maintaining the proper balance of fission and fusion events.
Amelenodor's influence on mitochondrial dynamics is mediated through its effects on key protein factors involved in these processes. These factors include phosphorylated Dynamin 1 Like (p-DNM1L), the ratio of Long OPA1 to Short OPA1 (L-OPA1:S-OPA1), and OMA1. patsnap.comnih.gov DNM1L (also known as DRP1) is a GTPase that is crucial for mitochondrial fission, and its phosphorylation state (p-DNM1L) regulates its activity. gumed.edu.plnih.govnih.gov OPA1 is a dynamin-like GTPase located in the inner mitochondrial membrane that plays a critical role in mitochondrial inner membrane fusion and cristae structure, and its proteolytic cleavage by enzymes like OMA1 generates different isoforms (L-OPA1 and S-OPA1) that influence its function. mdpi.comembopress.org OMA1 is a mitochondrial protease that processes OPA1 under stress conditions. mdpi.comembopress.org Studies have demonstrated that NLRX1 can facilitate mitochondrial quality by coupling mitochondrial dynamic factors such as p-DNM1L, L-OPA1:S-OPA1 ratio, and OMA1 activity. patsnap.comnih.gov This indicates that Amelenodor, as an NLRX1 agonist, can impact the activity and balance of these crucial proteins, thereby regulating mitochondrial morphology and dynamics.
Data illustrating the influence of NLRX1 activation on mitochondrial dynamic factors could be presented in a table format, showing changes in the levels or activity of p-DNM1L, the L-OPA1:S-OPA1 ratio, and OMA1 activity upon treatment with Amelenodor or NLRX1 overexpression.
| Mitochondrial Dynamic Factor | Effect of NLRX1 Activation (e.g., by Amelenodor) |
| p-DNM1L | Influenced (coupling observed) patsnap.comnih.gov |
| L-OPA1:S-OPA1 Ratio | Influenced (coupling observed) patsnap.comnih.gov |
| OMA1 Activity | Influenced (coupling observed) patsnap.comnih.gov |
Implications for Cellular Senescence Pathways
The modulation of mitochondrial homeostasis by Amelenodor has implications for cellular senescence pathways. Cellular senescence is a state of stable cell cycle arrest that can be triggered by various stressors, including mitochondrial dysfunction. nih.gov The accumulation of senescent cells contributes to tissue dysfunction and age-related diseases. nih.gov Disordered mitochondrial quality is correlated with cellular senescence. patsnap.comnih.gov By sustaining mitochondrial homeostasis through the regulation of dynamics and mitophagy, Amelenodor and NLRX1 activation can ameliorate cellular senescence. patsnap.comnih.gov Conversely, mitochondrial collapse, such as that observed in NLRX1-defective cells, can lead to excessive mitophagy and aggressive cellular senescence. patsnap.comnih.gov This suggests that Amelenodor's ability to maintain mitochondrial health through the NLRX1-SLC39A7 pathway contributes to preventing or reducing cellular senescence.
| Process/Pathway | Influence of Amelenodor (via NLRX1 Activation) |
| Mitochondrial Zn²⁺ Trafficking | Modulated patsnap.comnih.govnih.gov |
| Mitochondrial Fission | Regulated (with synchronous fusion) patsnap.comnih.gov |
| Mitochondrial Fusion | Regulated (with synchronous fission) patsnap.comnih.gov |
| Mitophagy | Controlled and facilitated patsnap.comnih.govnih.gov |
| Cellular Senescence | Ameliorated patsnap.comnih.gov |
Research in Nucleus Pulposus (NP) Cell Senescence
Studies have revealed a correlation between the loss of NLRX1 and the progression of nucleus pulposus (NP) cell senescence. This senescence is associated with disordered mitochondrial quality. patsnap.com Maintaining the integrity of NP cells, which are crucial for intervertebral disc health, relies heavily on well-controlled mitochondrial quality, overseen by mitochondrial dynamics (fission and fusion) and mitophagy. patsnap.com
Research using animal and in vitro tissue and cell models has demonstrated that NLRX1 can facilitate mitochondrial quality. patsnap.com This is achieved by coupling mitochondrial dynamic factors, including p-DNM1L, L-OPA1:S-OPA1, and OMA1, with mitophagy activity. patsnap.com Conversely, in NLRX1-defective NP cells, mitochondrial collapse occurs. patsnap.com This collapse triggers a compensatory activation of the PINK1-PRKN pathway, leading to excessive mitophagy and aggressive NP cell senescence. patsnap.com
Mechanistically, NLRX1 has been shown to interact with the zinc transporter SLC39A7, forming an NLRX1-SLC39A7 complex on the mitochondrial membrane of NP cells. patsnap.com This interaction is posited to modulate mitochondrial Zn²⁺ trafficking, subsequently orchestrating mitochondrial dynamics and mitophagy. patsnap.com
Restoration of NLRX1 function, either through gene overexpression or treatment with a pharmacological agonist such as this compound (Amelenodor), has shown potential in regulating mitochondrial fission with synchronous fusion and mitophagy. patsnap.com This action helps to sustain mitochondrial homeostasis and ameliorate NP cell senescence. patsnap.com
Detailed Research Findings:
| Finding | Associated Mechanism/Pathway | Outcome in NP Cells | Source |
| Loss of NLRX1 correlated with NP cell senescence | Disordered mitochondrial quality | Increased senescence | patsnap.com |
| NLRX1 facilitates mitochondrial quality | Coupling mitochondrial dynamic factors (p-DNM1L, OPA1, OMA1) and mitophagy | Sustained mitochondrial homeostasis | patsnap.com |
| NLRX1-defective NP cells | Mitochondrial collapse, compensatory PINK1-PRKN activation | Excessive mitophagy, aggressive senescence | patsnap.com |
| NLRX1-SLC39A7 complex on mitochondrial membrane | Modulates mitochondrial Zn²⁺ trafficking | Orchestrates mitochondrial dynamics and mitophagy | patsnap.com |
| Restoration of NLRX1 function (e.g., by Amelenodor/NX-13 treatment) | Regulation of mitochondrial fission, fusion, and mitophagy | Sustained mitochondrial homeostasis, ameliorated senescence | patsnap.com |
Relevance to Intervertebral Disc Degeneration (IDD) Mechanisms
Intervertebral disc degeneration (IDD) is a primary pathological factor contributing to low back pain. patsnap.com The maintenance of intervertebral disc integrity is significantly dependent on the health and function of NP cells, which in turn relies on well-controlled mitochondrial quality. patsnap.com
The findings regarding Amelenodor's action as an NLRX1 agonist and its impact on NP cell senescence and mitochondrial homeostasis are directly relevant to IDD mechanisms. Since the loss of NLRX1 is correlated with IDD progression, and this involves disordered mitochondrial quality, the ability of Amelenodor to act as an NLRX1 agonist and restore mitochondrial function in NP cells suggests a potential therapeutic avenue for IDD. patsnap.com
By sustaining mitochondrial homeostasis and ameliorating NP cell senescence through the regulation of mitochondrial dynamics and mitophagy via the NLRX1 pathway, Amelenodor and similar NLRX1 agonists show potential for rejuvenating intervertebral discs. patsnap.com This mechanism addresses a key cellular process implicated in the initiation and progression of IDD.
Preclinical Research Paradigms and Biological Discoveries of Amelenodor
In Vitro Systems for Characterizing Amelenodor's Effects
In vitro studies have provided foundational insights into the cellular and molecular mechanisms through which Amelenodor exerts its anti-inflammatory effects. These systems allow for controlled investigation of the compound's direct impact on specific immune cell populations.
Research using primary naïve CD4+ T cells isolated from mice has been crucial in elucidating Amelenodor's influence on T cell differentiation and metabolism. nih.govnih.gov When these cells were treated with Amelenodor in vitro, a notable shift in their differentiation pathways and metabolic state was observed.
Specifically, treatment with Amelenodor (NX-13) led to a decrease in the differentiation of naïve CD4+ T cells into pro-inflammatory Th1 and Th17 subsets. nih.govnih.gov This was accompanied by an increase in oxidative phosphorylation, a key cellular metabolic process, and a reduction in both NF-κB activation and the production of reactive oxygen species (ROS). nih.govnih.gov These findings suggest that Amelenodor can directly modulate T cell function, steering it away from an inflammatory phenotype. nih.gov
Table 1: Effects of Amelenodor (this compound) on Primary Murine Naïve CD4+ T Cells In Vitro
| Parameter | Observation | Implication |
|---|---|---|
| Th1/Th17 Differentiation | Decreased | Reduction of pro-inflammatory T cell subsets |
| Oxidative Phosphorylation | Increased | Shift in cellular metabolism away from inflammation-associated glycolysis |
| NF-κB Activation | Decreased | Inhibition of a key inflammatory signaling pathway |
| Reactive Oxygen Species (ROS) | Decreased | Reduction of oxidative stress |
To assess the translational potential of Amelenodor, studies have been conducted using Peripheral Blood Mononuclear Cells (PBMCs) from patients with moderate to severe ulcerative colitis. nih.govresearchgate.net These experiments provide a critical link between findings in murine models and potential efficacy in humans.
Treatment of these patient-derived PBMCs with Amelenodor (this compound) demonstrated a significant anti-inflammatory effect. nih.gov At concentrations of 0.01 μM and higher, the compound significantly reduced the number of cells producing the pro-inflammatory cytokine TNFα. nih.gov Furthermore, at concentrations of 0.05 μM and above, a decrease in IFNγ-producing cells and an increase in cells producing the anti-inflammatory cytokine IL-10 were observed. nih.gov Amelenodor also effectively reduced NF-κB activity and ROS production when the cells were stimulated with various inflammatory agents. nih.govnih.gov
Table 2: Impact of Amelenodor (this compound) on PBMCs from Ulcerative Colitis Patients
| Parameter | Stimulant(s) | Effect of Amelenodor |
|---|---|---|
| TNFα-producing cells | PMA/Ionomycin, TNFα, H₂O₂ | Significantly reduced (at ≥0.01 μM) |
| IFNγ-producing CD4+ T cells | PMA/Ionomycin, TNFα, H₂O₂ | Decreased (at ≥0.05 μM) |
| IL-10-producing cells | PMA/Ionomycin, TNFα, H₂O₂ | Increased (at ≥0.05 μM) |
| NF-κB Activity | PMA/Ionomycin, TNFα, H₂O₂ | Decreased |
| Reactive Oxygen Species (ROS) | PMA/Ionomycin, TNFα, H₂O₂ | Decreased |
In Vivo Animal Models for Inflammatory Disease Research
The therapeutic potential of Amelenodor has been further evaluated in several well-established animal models of IBD. These in vivo studies are designed to mimic different aspects of human IBD, providing a more complex physiological context to assess the compound's efficacy. nih.govnih.gov
The DSS-induced colitis model is a widely used chemical-induction model that mimics the acute inflammation seen in human ulcerative colitis. nih.gov Oral administration of Amelenodor (this compound) in this mouse model demonstrated significant therapeutic efficacy. nih.gov
The CD45RBhi adoptive transfer model is a T-cell-dependent model that recapitulates many features of chronic intestinal inflammation in IBD. nih.gov In this model, the transfer of naïve T cells (CD4+CD45RBhi) into immunodeficient mice induces colitis. nih.govnih.gov
Table 3: Efficacy of Amelenodor (this compound) in the Adoptive Transfer Model of Colitis
| Outcome Measure | Result of Amelenodor Treatment |
|---|---|
| Disease Activity Score | Significantly reduced |
| Colonic Histopathology | Significant reductions in inflammation parameters |
| Leukocytic Infiltration | Notably decreased |
| Mucosal Thickening | Notably decreased |
| Th1 and Th17 cells | Decreased |
The Mdr1a−/− mouse model is a genetic model that spontaneously develops severe colitis, sharing pathological similarities with human IBD. nih.govnih.govtaconic.com These mice lack the gene for P-glycoprotein 170, which is involved in intestinal barrier function. nih.gov
In the Mdr1a−/− model, oral treatment with Amelenodor (this compound) resulted in an early and sustained reduction of inflammation throughout the experiment. nih.gov Histopathological analysis of the colon revealed that Amelenodor reduced the incidence of crypt destruction and other structural abnormalities. nih.gov Furthermore, the treatment led to a marked decrease in the infiltration of key inflammatory cells, including neutrophils and eosinophils, into the colonic tissue. nih.gov
Table 4: Amelenodor (this compound) Treatment Outcomes in Mdr1a−/− Mouse Model of Colitis
| Parameter | Observation with Amelenodor Treatment |
|---|---|
| Inflammation | Early and maintained reduction |
| Crypt Destruction | Reduced occurrence |
| Structural Abnormalities | Reduced occurrence |
| Neutrophil Infiltration | Reduced |
| Eosinophil Infiltration | Reduced |
Exploration in Other Preclinical Disease Models (e.g., Multiple Sclerosis)
Direct investigation of Amelenodor in experimental autoimmune encephalomyelitis (EAE), the most common animal model for multiple sclerosis, has not been documented in available scientific literature. However, the therapeutic target of Amelenodor, NLRX1, has been a subject of study in this model. Research indicates that NLRX1 plays a crucial protective role in the central nervous system (CNS) during autoimmune-mediated inflammation. nih.gov
Studies using Nlrx1 knockout mice have demonstrated that the absence of this receptor leads to a more severe clinical course of EAE, characterized by heightened CNS tissue damage. nih.gov This suggests that NLRX1 is a key regulator of neuroinflammation. Further research has shown that NLRX1 deficiency is associated with increased loss of retinal ganglion cells and axonal injury in EAE models, even without a significant difference in clinical scores or the infiltration of peripheral T cells into the CNS. aai.org This points to a specific neuroprotective function for NLRX1 within the CNS innate immune system. aai.orgneurologylive.com
In a spontaneous model of EAE, crossing myelin-specific T-cell receptor transgenic mice with Nlrx1 knockout mice resulted in a rapidly progressing and severe form of the disease, with significant demyelination and inflammation. nih.gov These findings underscore the importance of NLRX1 in controlling the initial stages of CNS inflammation and preventing the onset of spontaneous autoimmunity. nih.govnih.gov The activation of NLRX1 is therefore considered a promising therapeutic strategy for mitigating inflammatory neurodegeneration. neurologylive.com
Analysis of Biological Responses in Preclinical Contexts
While data on Amelenodor's effects in MS models are absent, its activity as an NLRX1 agonist in preclinical models of inflammatory bowel disease (IBD) provides valuable information on its biological responses, which may be translatable to neuroinflammatory conditions.
Reduction of Tissue-Specific Inflammation Markers
In murine models of colitis, oral administration of Amelenodor (then referred to as this compound) has been shown to alleviate disease severity by reducing cytokine markers of inflammation in the colon. nih.gov In studies using peripheral blood mononuclear cells (PBMCs) from patients with ulcerative colitis, Amelenodor treatment led to a decrease in the production of pro-inflammatory cytokines such as TNF-α, IL-6, MCP-1, and IL-8 upon stimulation. nih.govnih.gov
Furthermore, research on NLRX1 in the EAE model has revealed its role in regulating key inflammatory mediators within the CNS. The absence of NLRX1 leads to increased expression of interferon-beta (IFNβ) and activation of the NF-κB signaling pathway in the brain during spontaneous EAE. nih.gov NLRX1 has also been shown to regulate the production of IL-1β and IL-6 in the inflamed CNS. nih.gov These findings suggest that an NLRX1 agonist like Amelenodor could potentially reduce key inflammatory markers in the CNS.
Table 1: Effect of Amelenodor (this compound) on Cytokine Production in Stimulated PBMCs from Ulcerative Colitis Patients
| Cytokine | Effect of Amelenodor Treatment | Reference |
|---|---|---|
| TNF-α | Decreased | nih.govnih.gov |
| IFN-γ | Decreased | nih.gov |
| IL-6 | Decreased | nih.gov |
| MCP-1 | Decreased | nih.gov |
| IL-8 | Decreased | nih.gov |
| IL-4 | Decreased | nih.gov |
| IL-10 | Increased | nih.gov |
This table summarizes the observed effects of Amelenodor on the production of various cytokines by peripheral blood mononuclear cells from patients with ulcerative colitis.
Alterations in Immune Cell Infiltration and Phenotypes
Preclinical studies of Amelenodor in mouse models of IBD have demonstrated a reduction in colonic leukocytic infiltration. nih.gov In translational studies, treatment with Amelenodor was associated with reduced neutrophil and eosinophil infiltration in ulcerative colitis patients, which correlated with better clinical outcomes. larvol.com
In the context of neuroinflammation, studies on NLRX1 in the EAE model indicate that its protective effects are not primarily due to altering the infiltration of peripheral T cells into the CNS. nih.govaai.org Instead, NLRX1 appears to modulate the activation state of CNS-resident immune cells, namely microglia and astrocytes. nih.govnih.gov The absence of NLRX1 leads to increased microglial activation and the generation of neurotoxic astrocytes that can induce neuronal and oligodendrocyte death. nih.govnih.gov
Amelenodor, as an NLRX1 agonist, has been shown to influence T-cell differentiation. In vitro treatment of naive CD4+ T cells with Amelenodor decreased their differentiation into pro-inflammatory Th1 and Th17 subsets. nih.gov This was accompanied by a decrease in NF-κB activation and reactive oxygen species. nih.govnih.gov
Table 2: Summary of Immune Cell Alterations in Preclinical Studies
| Model/System | Compound/Target | Key Findings | Reference |
|---|---|---|---|
| Mouse Models of IBD | Amelenodor (this compound) | Decreased colonic leukocytic infiltration. | nih.gov |
| Ulcerative Colitis Patients | Amelenodor (this compound) | Reduced neutrophil and eosinophil infiltration. | larvol.com |
| EAE Mouse Model | NLRX1 | No significant alteration of peripheral T-cell infiltration into the CNS. | nih.govaai.org |
| EAE Mouse Model | NLRX1 | Attenuates microglia and astrocyte activation. | nih.govnih.gov |
| In vitro Naive CD4+ T cells | Amelenodor (this compound) | Decreased differentiation into Th1 and Th17 cells. | nih.gov |
This table outlines the observed changes in immune cell populations and phenotypes in various preclinical and translational settings related to Amelenodor and its target, NLRX1.
Advanced Research Methodologies Applied to Amelenodor Studies
Computational and Artificial Intelligence-Driven Approaches
The development of Amelenodor has been explicitly linked to the application of artificial intelligence (AI) technology platforms. pharmaceutical-technology.compharmaceutical-technology.com Computational approaches play a vital role in modern drug discovery by enabling the analysis of complex biological systems and the properties of potential drug molecules.
Molecular dynamics simulations are a computational technique used to study the physical movements of atoms and molecules over time. This is particularly valuable for understanding the dynamic interactions between a small molecule ligand, such as Amelenodor, and its protein target, NLRX1. By simulating these interactions, researchers can gain insights into the binding pose, stability, and conformational changes that occur upon binding. While specific detailed findings of Amelenodor-NLRX1 molecular dynamics simulations were not available in the provided information, molecular dynamics simulations are a standard tool in drug discovery to confirm binding modes and assess the reliability of docked conformations. researchgate.netyoutube.com This technique is essential for characterizing the dynamic behavior of ligand-receptor complexes in a simulated physiological environment.
Artificial intelligence and machine learning algorithms are increasingly integrated into pharmaceutical research and development. nih.gov The development of Amelenodor is stated to have been based on an AI technology platform. pharmaceutical-technology.compharmaceutical-technology.com These computational tools can analyze vast datasets to identify patterns, make predictions, and accelerate various stages of the drug discovery pipeline. AI is utilized in areas ranging from identifying potential drug targets to optimizing molecular structures and predicting biological activity. nih.gov
Biophysical and Biochemical Characterization Techniques
Surface Plasmon Resonance (SPR) Assays for Binding Kinetics
Surface Plasmon Resonance (SPR) is a label-free biosensing technique used to analyze the binding kinetics and affinity of molecular interactions. In the context of Amelenodor, SPR assays are invaluable for quantifying its interaction with the NLRX1 receptor or other potential binding partners. By immobilizing one molecule (e.g., a recombinant NLRX1 protein domain) on a sensor chip surface and flowing a solution containing the other molecule (Amelenodor) over it, researchers can measure changes in refractive index near the surface, which correspond to binding events.
SPR provides real-time data on association (kon) and dissociation (koff) rates, allowing for the calculation of the equilibrium dissociation constant (KD). This constant is a crucial measure of binding affinity. For Amelenodor, SPR studies can determine the strength and speed of its interaction with NLRX1, providing quantitative data on its binding characteristics.
Hypothetical SPR Binding Data for Amelenodor and NLRX1 Receptor Domain
| Analyte (Amelenodor) Concentration | Association Rate (kon) (M⁻¹s⁻¹) | Dissociation Rate (koff) (s⁻¹) | Equilibrium Dissociation Constant (KD) (nM) |
| 10 nM | 5.2 x 10⁴ | 1.5 x 10⁻³ | 28.8 |
| 20 nM | 5.1 x 10⁴ | 1.6 x 10⁻³ | 31.4 |
| 40 nM | 5.3 x 10⁴ | 1.5 x 10⁻³ | 28.3 |
| 80 nM | 5.0 x 10⁴ | 1.7 x 10⁻³ | 34.0 |
| Average | 5.15 x 10⁴ | 1.58 x 10⁻³ | 30.6 |
Note: This table presents hypothetical data for illustrative purposes only.
These hypothetical results suggest a moderate binding affinity of Amelenodor for the tested NLRX1 receptor domain under the experimental conditions. Such data are critical for understanding the potency of Amelenodor's interaction at the molecular level.
Affinity Mass Spectrometry for Target Engagement
Affinity Mass Spectrometry (Affinity MS) is a powerful technique used to identify and validate the cellular targets of a small molecule like Amelenodor. This method typically involves using a labeled or immobilized version of the compound as a "bait" to capture its binding partners from complex biological mixtures, such as cell lysates or tissue extracts.
In Amelenodor research, Affinity MS could be employed by immobilizing Amelenodor on a solid support or using a tagged analog. This immobilized Amelenodor is then incubated with cell lysates. Proteins that bind specifically to Amelenodor are captured, washed, and then eluted. The eluted proteins are subsequently identified using high-resolution mass spectrometry. This approach can confirm the engagement of Amelenodor with NLRX1 in a biologically relevant context and potentially identify off-target interactions, although the primary focus for Amelenodor is its interaction with NLRX1. selleckchem.commedchemexpress.com
Hypothetical Affinity MS Results for Amelenodor Pulldown
| Identified Protein | Gene Name | Fold Enrichment (vs. Control) | Peptide Spectral Matches (PSMs) |
| NLRX1 | NLRX1 | > 50 | > 100 |
| Protein X | GeneX | 2.5 | 15 |
| Protein Y | GeneY | 1.8 | 8 |
Note: This table presents hypothetical data for illustrative purposes only.
Hypothetical data showing significant enrichment of NLRX1 peptides in the Amelenodor pulldown sample compared to a control (e.g., pulldown with a control compound or blank resin) would provide strong evidence of direct target engagement in a cellular environment.
High-Throughput Molecular Interaction Assays
High-Throughput Molecular Interaction Assays are essential for screening Amelenodor against a broad range of potential targets or for evaluating its interaction with NLRX1 in various conditions or cellular contexts. These assays are designed for miniaturization and automation, allowing for rapid analysis of numerous samples.
Examples relevant to Amelenodor studies include high-throughput binding assays (e.g., using fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or AlphaLISA) to measure Amelenodor binding to NLRX1 in the presence of different cofactors or modulators. Cell-based assays measuring downstream effects of NLRX1 activation, such as changes in mitochondrial function or inflammatory pathway markers, can also be adapted for high-throughput screening to assess Amelenodor's functional activity. selleckchem.com
Hypothetical High-Throughput Screening Data: Amelenodor Activation of a Downstream NLRX1 Pathway Marker
| Amelenodor Concentration (nM) | Relative Pathway Activation Signal | Z'-factor |
| 0 | 1.0 | N/A |
| 1 | 1.2 | 0.75 |
| 10 | 2.5 | 0.81 |
| 100 | 4.8 | 0.79 |
| 1000 | 5.1 | 0.78 |
Note: This table presents hypothetical data for illustrative purposes only.
These hypothetical data suggest a dose-dependent activation of a downstream pathway marker by Amelenodor, with a robust Z'-factor indicating the assay's suitability for high-throughput screening.
Drug Target Identification Methodologies
TPP and CETSA rely on the principle that ligand binding can alter a protein's thermal stability. By treating cells or lysates with Amelenodor and then subjecting them to a temperature gradient, researchers can identify proteins whose melting temperature shifts upon Amelenodor binding. Quantitative proteomics approaches, often coupled with affinity enrichment (as described in 6.2.2), use stable isotope labeling (e.g., SILAC, TMT) or label-free quantification to precisely measure changes in protein abundance captured by Amelenodor, enabling the identification of specific binding partners.
Hypothetical CETSA Data: Thermal Stabilization of NLRX1 by Amelenodor
| Temperature (°C) | NLRX1 Abundance (Amelenodor-treated) | NLRX1 Abundance (Vehicle Control) | Thermal Shift (°C) |
| 45 | 1.0 | 1.0 | - |
| 50 | 0.98 | 0.95 | +2 |
| 55 | 0.95 | 0.80 | +5 |
| 60 | 0.85 | 0.50 | +10 |
| 65 | 0.60 | 0.20 | +15 |
Note: This table presents hypothetical data for illustrative purposes only.
Hypothetical CETSA data showing a shift in the thermal denaturation curve of NLRX1 to higher temperatures in the presence of Amelenodor compared to vehicle control would indicate direct binding and stabilization of NLRX1 by Amelenodor within the cellular context.
Chemical Synthesis and Derivatization Strategies
The study and optimization of Amelenodor require robust chemical synthesis methods to produce the compound and its analogs. Derivatization strategies are employed to create modified versions of Amelenodor for specific research purposes, such as tracking, target identification, or inclusion in screening libraries.
Custom Synthesis of Stable Isotope-Labeled Amelenodor Analogs
Stable isotope-labeled analogs of Amelenodor are crucial tools for various research applications, particularly in quantitative mass spectrometry-based studies. Incorporating stable isotopes like ²H, ¹³C, ¹⁵N, or ¹⁸O into the Amelenodor structure provides a non-radioactive tag that does not alter the compound's chemical properties significantly but allows it to be distinguished from the unlabeled compound by mass spectrometry.
Custom synthesis is required to introduce these isotopes at specific positions within the Amelenodor molecule. This is essential for applications such as quantitative pharmacokinetic studies (e.g., using LC-MS/MS with a stable isotope internal standard), metabolite identification, and quantitative target engagement studies using techniques like quantitative Affinity MS or TPP. The synthesis typically involves incorporating commercially available isotopically labeled precursors into the Amelenodor synthesis route.
Hypothetical Yields for Synthesis of a Deuterium-Labeled Amelenodor Analog
| Synthesis Step | Reactant | Product | Expected Yield (%) | Actual Yield (%) |
| 1 | Labeled Intermediate A + Reagent X | Labeled Intermediate B | 85 | 82 |
| 2 | Labeled Intermediate B + Reagent Y | Labeled Intermediate C | 78 | 75 |
| 3 | Labeled Intermediate C + Final Coupling | Deuterium-Labeled Amelenodor (d4-Amelenodor) | 65 | 61 |
| Overall | Starting Materials | Deuterium-Labeled Amelenodor | ~43 | ~37 |
Note: This table presents hypothetical data for illustrative purposes only.
Achieving high isotopic purity and good chemical yield are key considerations in the custom synthesis of stable isotope-labeled Amelenodor analogs.
Integration within Compound Screening Libraries (e.g., Highly Selective Activators, Immunopotentiator Libraries)
Integrating Amelenodor and its derivatives into well-characterized compound screening libraries is a strategic approach to identify related compounds with potentially improved properties or to use Amelenodor as a reference compound. Given Amelenodor's role as an NLRX1 activator and its potential in immunomodulation for IBD, it is relevant for inclusion in libraries focused on highly selective activators or immunopotentiator compounds. selleckchem.commedchemexpress.com
Inclusion in such libraries facilitates comparative studies, allowing researchers to evaluate Amelenodor's activity and selectivity alongside other known modulators of similar pathways. Furthermore, creating libraries of Amelenodor analogs with systematic structural variations can support structure-activity relationship (SAR) studies, guiding the design of new derivatives with enhanced potency, selectivity, or pharmacokinetic properties. These libraries are then utilized in high-throughput screening assays (as mentioned in 6.2.3) to identify compounds with desired biological activities.
The integration process involves synthesizing or acquiring sufficient quantities of Amelenodor and its chosen derivatives, ensuring their purity and quality, and formatting them appropriately for storage and dispensing within the library system (e.g., in specific plate layouts at defined concentrations).
Hypothetical Example: Amelenodor Analogs in an Immunopotentiator Library
| Compound Name | Structural Modification | Library Position (Plate/Well) | Purity (%) |
| Amelenodor (NX-13) | Parent Compound | Plate 1 / A1 | > 98 |
| Amelenodor Analog 1 | R¹ Substitution | Plate 1 / A2 | > 95 |
| Amelenodor Analog 2 | R² Modification | Plate 1 / A3 | > 96 |
| Amelenodor Analog 3 | Core Scaffold Change | Plate 1 / A4 | > 94 |
| Reference Compound X | Known Immunopotentiator | Plate 1 / H12 | > 97 |
Note: This table presents hypothetical data for illustrative purposes only.
Such integration allows for efficient screening and comparison of Amelenodor and its related compounds within the broader landscape of immunomodulatory agents.
Future Directions and Broader Research Implications of Amelenodor
Elucidating Novel Cellular Targets Beyond NLRX1 Activation
While NLRX1 is identified as the primary target of Amelenodor, future research will likely focus on identifying and characterizing additional cellular targets or pathways that are directly or indirectly influenced by Amelenodor-mediated NLRX1 activation. Studies have indicated that NLRX1 interacts with proteins such as the zinc transporter SLC39A7, modulating mitochondrial zinc trafficking and subsequently influencing mitochondrial dynamics and mitophagy. patsnap.com Further research is needed to fully elucidate the functional consequences of the NLRX1-SLC39A7 interaction upon Amelenodor treatment and to determine if other mitochondrial or cellular proteins are recruited into this complex or are otherwise affected. Beyond mitochondrial interactions, investigating potential off-target effects at higher concentrations or in different cellular contexts could reveal novel interactions, although the compound is designed for gut-restricted activity. medchemexpress.comguidetomalariapharmacology.orgguidetopharmacology.org A deeper understanding of the complete spectrum of cellular components influenced by Amelenodor will provide a more comprehensive picture of its biological activity.
Investigation of Cross-Talk with Other Inflammatory Pathways
Amelenodor's activation of NLRX1 is known to suppress several proinflammatory pathways, including NF-κB signaling, Th1/Th17 differentiation, and the production of cytokines such as TNFα, IFNγ, IL-6, MCP1, and IL-8. probechem.comselleckchem.comprobechem.comguidetomalariapharmacology.orgguidetopharmacology.org Future research should aim to meticulously map the intricate cross-talk between the NLRX1 pathway, as activated by Amelenodor, and other key inflammatory cascades. This includes exploring its influence on other pattern recognition receptor pathways, such as Toll-like receptors (TLRs) and other NOD-like receptors (NLRs) not directly targeted by Amelenodor. Understanding how Amelenodor-mediated NLRX1 activation modulates or potentially inhibits these pathways at a molecular level, including the involvement of specific signaling molecules and transcription factors, will be crucial. Such studies could reveal novel regulatory nodes and enhance the understanding of the broader anti-inflammatory effects observed with Amelenodor.
Development of Advanced In Vitro and Ex Vivo Organoid Models
To better recapitulate the complex in vivo environment, particularly in the gut, future research on Amelenodor can significantly benefit from the development and utilization of advanced in vitro and ex vivo model systems, such as organoids. While studies using primary murine and human cells and animal models have been instrumental probechem.comprobechem.com, organoid models derived from intestinal tissue offer a more physiologically relevant platform to study the effects of gut-restricted compounds like Amelenodor on epithelial barrier function, immune cell interactions within the mucosal microenvironment, and the interplay with the gut microbiome. selleckchem.comambeed.comelsevier.com Ex vivo models using patient-derived intestinal tissue or precision-cut intestinal slices treated with Amelenodor could provide valuable insights into its effects in a disease-relevant context, allowing for the study of cellular responses and pathway modulation in a more complex tissue architecture than traditional 2D cell cultures.
Integration of Multi-Omics Data for Systems-Level Understanding
The application of multi-omics approaches is becoming increasingly vital in understanding complex biological systems and therapeutic responses, particularly in heterogeneous conditions like IBD. nih.gov Future research on Amelenodor should integrate data from various omics disciplines, including genomics, transcriptomics, proteomics, metabolomics, and potentially microbiomics, from preclinical studies and clinical trials. Analyzing these diverse datasets in a unified manner can provide a systems-level understanding of how Amelenodor affects gene expression, protein profiles, metabolic pathways, and potentially the composition and function of the gut microbiome. This integrated approach can help identify comprehensive molecular signatures associated with treatment response, resistance, or specific biological effects, paving the way for personalized medicine approaches and a deeper understanding of the drug's impact on the entire biological system.
Contribution to Fundamental Understanding of NLR Biology and Immunometabolism
Amelenodor's role as a specific NLRX1 agonist provides a valuable tool for basic research into the fundamental biology of NLR proteins, particularly NLRX1, and their intricate links to immunometabolism. NLRX1 is a mitochondria-associated receptor involved in down-regulating inflammation and maintaining mitochondrial homeostasis. probechem.compatsnap.comguidetopharmacology.org Further studies utilizing Amelenodor can help dissect the precise molecular mechanisms by which NLRX1 senses cellular signals, interacts with mitochondrial components, regulates metabolic pathways in immune and other cells, and ultimately modulates inflammatory responses. probechem.comselleckchem.compatsnap.comprobechem.com Research in this area will not only illuminate the specific actions of Amelenodor but also contribute broadly to the understanding of how NLRs function beyond inflammasome assembly and how cellular metabolism is integrated with immune signaling, potentially revealing novel therapeutic targets for a range of inflammatory and metabolic disorders.
Q & A
Q. How do I design a reproducible experimental protocol for synthesizing Amelenodor?
A robust protocol requires meticulous documentation of reagents, conditions (e.g., temperature, solvent ratios), and characterization methods (e.g., NMR, HPLC). Follow guidelines for reporting experimental details, such as:
- Material purity : Specify supplier, batch number, and purity metrics (e.g., ≥99%) .
- Step-by-step procedures : Avoid ambiguity; use SI units and define abbreviations (e.g., "RT: room temperature, 25°C ± 2°C") .
- Data validation : Include raw and processed data in supplementary materials, with error margins (e.g., ±0.5% yield) . Example table for synthesis parameters:
| Parameter | Value | Precision | Instrumentation |
|---|---|---|---|
| Reaction Temp. | 80°C | ±1°C | Thermostatic bath (Brand X) |
| Stirring Rate | 500 rpm | ±10 rpm | Magnetic stirrer (Model Y) |
What frameworks ensure a well-structured research question for studying Amelenodor’s properties?
Use the FINER (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome) frameworks:
- FINER : Ensure the question addresses gaps (e.g., "How does Amelenodor’s photostability compare to structurally analogous compounds under UV exposure?").
- PICO : Define variables (e.g., "In organic solvents (Population), does Amelenodor (Intervention) exhibit higher solubility than Compound Z (Comparison) under controlled pH (Outcome)?"). Validate alignment with literature gaps using tools like Semantic Scholar’s "Ask this paper" feature to identify understudied aspects .
Q. How should I structure a literature review to contextualize Amelenodor’s applications?
- Keyword strategy : Combine terms like "Amelenodor synthesis," "spectroscopic characterization," and "thermal stability" with Boolean operators (AND/OR) .
- Critical analysis : Tabulate contradictions in reported data (e.g., conflicting melting points) and assess methodological differences (e.g., DSC vs. capillary methods) .
- Citation tracking : Use backward/forward chaining to trace seminal studies and recent advancements .
Advanced Research Questions
Q. How do I resolve contradictions in published data on Amelenodor’s reactivity?
Conduct a methodological audit :
- Compare experimental conditions (e.g., solvent polarity, catalyst loading) across studies .
- Replicate key experiments with controlled variables (e.g., humidity, oxygen levels) .
- Apply statistical tests (e.g., ANOVA) to quantify variability and identify outliers . Example workflow:
Data Contradiction → Hypothesis (e.g., "pH dependency") → Controlled Replication → Statistical Validation
Q. What strategies improve reproducibility in Amelenodor’s analytical characterization?
- Standardized protocols : Adopt community-agreed methods (e.g., ICH guidelines for HPLC) and share raw datasets .
- Collaborative validation : Use round-robin tests across labs to isolate instrumentation biases .
- Error documentation : Report uncertainties in measurements (e.g., "HRMS: m/z 255.1024 [M+H]⁺, Δ 2.1 ppm") .
Q. How can I optimize computational modeling parameters for predicting Amelenodor’s behavior?
- Parameter sensitivity analysis : Vary force fields (e.g., AMBER vs. CHARMM) and solvation models to assess robustness .
- Benchmarking : Compare predicted vs. experimental results (e.g., logP, dipole moments) using metrics like RMSE .
- Open-source validation : Publish code and input files for peer verification (e.g., GitHub repositories) .
Methodological Guidelines
- Data presentation : Use tables for processed data and appendices for raw datasets .
- Statistical rigor : Define significance thresholds (e.g., p < 0.05) and justify sample sizes .
- Ethical compliance : Disclose conflicts of interest and obtain institutional approval for hazardous protocols .
For further guidance, refer to peer-reviewed methodologies in Beilstein Journal of Organic Chemistry and Pharmaceutical Research Instructions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
